(3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine
Description
(3S)-3-Methyl-1-[(oxan-4-yl)methyl]piperazine is a chiral piperazine derivative characterized by a methyl group at the 3S-position of the piperazine ring and a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) substituent at the 1-position. Its structure is defined by the SMILES notation N1(CC2CCOCC2)CCNC(C)C1 and InChIKey YCFOYAWTZULLTR-UHFFFAOYSA-N . The oxan-4-ylmethyl group introduces an alicyclic ether moiety, which may enhance metabolic stability compared to aromatic substituents. This compound has been cataloged as a chemical intermediate, though its specific biological or pharmacological applications remain underexplored in the literature .
Properties
IUPAC Name |
(3S)-3-methyl-1-(oxan-4-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10-8-13(5-4-12-10)9-11-2-6-14-7-3-11/h10-12H,2-9H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFOYAWTZULLTR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine typically involves the reaction of 3-methylpiperazine with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, increased safety, and higher yields. The process involves the same basic reaction but is optimized for large-scale production with automated systems.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted piperazine derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
(3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Stereochemical and Substituent Effects
- Chirality : The 3S-methyl group in the target compound distinguishes it from racemic mixtures (e.g., 3-methyl-1-(4-methylphenyl)piperazine ). Stereochemistry can critically influence receptor binding, as seen in grepafloxacin, where the 7-methylpiperazinyl group enhances Gram-positive activity .
- Alicyclic vs. Aromatic Substituents : The oxan-4-ylmethyl group may confer improved metabolic stability compared to arylpiperazines (e.g., 1-(6-fluoro-4-methylpyridin-3-yl)piperazine ), which are prone to cytochrome P450-mediated oxidation.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The oxan-4-ylmethyl group (LogP ~1.5–2.0) balances hydrophilicity and membrane permeability, contrasting with highly lipophilic analogues like 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine (LogP >3) .
- Solubility : The tetrahydropyran moiety may enhance aqueous solubility compared to purely aromatic derivatives (e.g., 3-methyl-1-(4-methylphenyl)piperazine) .
Biological Activity
(3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a methyl group at the third position and an oxan-4-ylmethyl group, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of (3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine primarily involves its ability to bind to specific receptors and enzymes, consequently modulating their activity. The exact pathways and targets can vary based on the biological context and the specific application being studied. Notably, the compound has shown promise in antimicrobial and anticancer research, indicating its potential as a therapeutic agent.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of (3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine:
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. | |
| Anticancer | Demonstrates potential in inhibiting cancer cell growth. | |
| Receptor Interaction | Binds to specific receptors, affecting signaling pathways. |
Case Studies
Several studies have investigated the biological effects of (3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine:
- Antimicrobial Activity : A study evaluated the compound's efficacy against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
- Anticancer Potential : In vitro experiments demonstrated that (3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine could inhibit the proliferation of cancer cell lines, showcasing its potential as a lead compound for cancer therapy.
- Receptor Binding Studies : Research highlighted that this compound interacts with various receptors involved in neurotransmission and cell signaling, which may explain some of its biological effects.
Comparative Analysis with Similar Compounds
The unique structure of (3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine differentiates it from other piperazine derivatives. The following table compares it with similar compounds:
| Compound | Key Differences |
|---|---|
| (3S)-3-methylpiperazine | Lacks the oxan-4-ylmethyl group. |
| 1-[(oxan-4-yl)methyl]piperazine | Lacks the methyl group at the third position. |
| (3S)-3-methyl-1-[(oxan-4-yl)methyl]piperidine | Contains a piperidine ring instead of a piperazine ring. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
